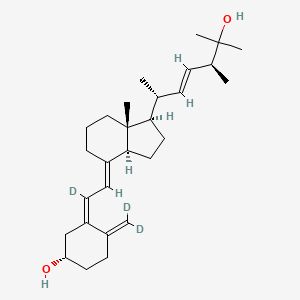

Ercalcidiol-d3

Übersicht

Beschreibung

Ercalcidiol-d3, also known as 25-hydroxyergocalciferol, is a form of vitamin D2. It is a hydroxylated metabolite of ergocalciferol (vitamin D2) and plays a crucial role in the regulation of calcium and phosphate metabolism in the body. This compound is often used as a marker for vitamin D status in clinical settings and has significant implications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ercalcidiol-d3 is synthesized through the hydroxylation of ergocalciferol. The process involves the introduction of a hydroxyl group at the 25th position of the ergocalciferol molecule. This hydroxylation is typically carried out using specific enzymes such as vitamin D 25-hydroxylase, which is present in the liver. The reaction conditions often include maintaining a controlled environment to ensure the specificity and efficiency of the hydroxylation process .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of biotechnological methods to enhance the yield and purity of the compound. This includes the use of genetically engineered microorganisms that express high levels of vitamin D 25-hydroxylase. The process is optimized to achieve large-scale production while maintaining the quality and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Ercalcidiol-d3 undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form calcitriol (1,25-dihydroxyergocalciferol), the active form of vitamin D2.

Reduction: Reduction reactions can convert this compound back to ergocalciferol under specific conditions.

Substitution: The hydroxyl group at the 25th position can be substituted with other functional groups in synthetic chemistry applications.

Common Reagents and Conditions

Oxidation: Common reagents include molecular oxygen and specific oxidases.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed

Calcitriol: The primary product of oxidation.

Ergocalciferol: The product of reduction.

Substituted Derivatives: Products of substitution reactions, which can have various functional groups replacing the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

2.1. Vitamin D Status Assessment

Ercalcidiol-d3 is utilized as an indicator of vitamin D status in clinical and research settings. Studies have shown that measuring levels of 25-hydroxyvitamin D (both D2 and D3) can provide valuable information about an individual's vitamin D sufficiency, which is crucial for bone health and immune function .

Table 1: Comparison of Vitamin D Metabolites

| Metabolite | Source | Function |

|---|---|---|

| Ercalcidiol | Vitamin D2 | Indicator of vitamin D status |

| Calcitriol | Active form | Regulates calcium and phosphate homeostasis |

| Cholecalciferol | Vitamin D3 | Synthesized in skin; promotes calcium absorption |

2.2. Bone Health Research

Research indicates that adequate levels of vitamin D are essential for maintaining bone density and preventing conditions such as osteoporosis. This compound can be instrumental in studies examining the relationship between vitamin D metabolites and bone mineral density .

Case Study: Bone Density Improvement

- A clinical trial investigated the effects of vitamin D supplementation on bone density among postmenopausal women. Results indicated that higher serum levels of 25-hydroxyvitamin D correlated with improved bone mineral density, highlighting the importance of monitoring these metabolites .

2.3. Immune System Modulation

Recent studies suggest that vitamin D metabolites, including ercalcidiol, may play a role in modulating immune responses. This compound has been shown to influence gene expression related to immune function, potentially offering therapeutic benefits in autoimmune diseases and infections .

Table 2: Immune Response Modulation by Vitamin D Metabolites

| Metabolite | Immune Function | Potential Application |

|---|---|---|

| Ercalcidiol | Modulates cytokine production | Autoimmune disease management |

| Calcitriol | Enhances pathogen defense | Infection prevention |

Pharmacological Evaluation

This compound is being evaluated for its pharmacological properties, particularly in relation to its efficacy compared to other vitamin D forms. Studies suggest that it may exhibit unique effects on cellular pathways involved in inflammation and metabolism .

Case Study: Comparative Efficacy

- A study comparing the effects of cholecalciferol (D3) and ergocalciferol (D2) found that while both forms are effective, this compound may offer distinct advantages in certain populations, particularly those with specific metabolic disorders .

Future Directions and Research Opportunities

The ongoing exploration of this compound's applications presents numerous opportunities for future research:

- Longitudinal Studies : Investigating the long-term effects of this compound supplementation on various health outcomes.

- Diverse Populations : Examining its efficacy across different demographic groups to understand variability in response.

- Mechanistic Studies : Further elucidating the molecular mechanisms by which this compound influences health.

Wirkmechanismus

Ercalcidiol-d3 exerts its effects by being converted to calcitriol in the kidneys. Calcitriol then binds to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of genes involved in calcium and phosphate homeostasis. This binding leads to the modulation of gene transcription, ultimately affecting various physiological processes such as bone mineralization and immune function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcifediol (25-hydroxycholecalciferol): A hydroxylated form of vitamin D3.

Calcitriol (1,25-dihydroxycholecalciferol): The active form of vitamin D3.

Ergocalciferol (Vitamin D2): The parent compound of ercalcidiol-d3.

Uniqueness

This compound is unique in its specific role as a hydroxylated metabolite of vitamin D2, which allows it to serve as a precise marker for vitamin D2 status. Its ability to be converted to the active form, calcitriol, makes it crucial for maintaining calcium and phosphate balance in the body .

Biologische Aktivität

Ercalcidiol-d3, a metabolite of vitamin D2 (ergocalciferol), is gaining attention for its biological activity and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound is chemically known as 25-hydroxyergocalciferol and functions similarly to other vitamin D metabolites. It plays a crucial role in calcium and phosphate homeostasis, influencing bone health and various cellular processes. This compound is converted in the liver to other active metabolites, contributing to its biological effects .

This compound exerts its biological effects primarily through the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that regulates gene expression upon binding with its ligand. The following mechanisms have been identified:

- Genomic Actions : this compound binds to VDR, leading to the transcription of target genes involved in calcium absorption and bone metabolism.

- Non-genomic Actions : Recent studies suggest that vitamin D metabolites may also engage in rapid signaling pathways independent of gene transcription, influencing cellular functions such as proliferation and apoptosis .

1. Calcium Homeostasis

This compound enhances intestinal absorption of calcium and phosphate, which is critical for maintaining bone density and overall skeletal health. It also regulates parathyroid hormone levels, which are vital for calcium metabolism .

2. Cancer Prevention

Research indicates that this compound may play a role in cancer prevention by modulating cell growth and differentiation. It has been shown to:

- Inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models .

- Induce apoptosis in malignant cells through various pathways, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

3. Immune System Modulation

This compound influences immune responses by promoting the differentiation of monocytes into macrophages and enhancing their phagocytic activity. This modulation suggests potential therapeutic roles in autoimmune diseases and infections .

Study 1: this compound in COVID-19 Treatment

A randomized controlled trial investigated the effects of high-dose vitamin D (including this compound) on COVID-19 patients. Results showed no significant differences in all-cause mortality or ICU admissions compared to placebo; however, there was a noted reduction in hospital length of stay among those receiving vitamin D supplementation .

Study 2: this compound and Multiple Sclerosis

A clinical trial assessed the impact of vitamin D supplementation on relapse rates in patients with relapsing-remitting multiple sclerosis. The findings indicated that higher serum levels of Ercalcidiol were associated with reduced relapse rates, highlighting its potential neuroprotective effects .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]-1-deuterioethylidene]-4-(dideuteriomethylidene)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i1D2,13D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIIUAXZGLUND-AJMWPXNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C\1CC[C@@H](C/C1=C(\[2H])/C=C/2\CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)/C=C/[C@H](C)C(C)(C)O)C)O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217467-39-4 | |

| Record name | 1217467-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.